Thonzonium Bromide vs. Alexidine Dihydrochloride: Comparative V-ATPase Proton Transport Inhibition
In purified vacuolar membrane vesicle assays, thonzonium bromide and alexidine dihydrochloride were directly compared for inhibition of ATP-dependent proton transport. Both compounds prevented proton translocation, yet with distinct potency and mechanistic characteristics [1].
| Evidence Dimension | V-ATPase proton transport inhibition |
|---|---|
| Target Compound Data | EC50 = 69 μM |
| Comparator Or Baseline | Alexidine dihydrochloride: EC50 = 39 μM |
| Quantified Difference | Alexidine is 1.77× more potent; both uncouple V-ATPase with 80-90% proton translocation inhibition while retaining concanamycin A-sensitive ATPase activity |
| Conditions | Purified vacuolar membrane vesicles from Saccharomyces cerevisiae; ATP-dependent proton transport assay |
Why This Matters
This direct comparison confirms that thonzonium bromide and alexidine dihydrochloride, despite both being V-ATPase inhibitors, operate at different concentration thresholds with distinct structure-activity relationships, precluding interchangeable use in V-ATPase research applications.
- [1] Chan CY, Parra KJ. Inhibitors of V-ATPase proton transport reveal uncoupling functions of tether linking cytosolic and membrane domains of V0 subunit a (Vph1p). J Biol Chem. 2012 Mar 23;287(13):10236-46. doi: 10.1074/jbc.M111.321513. View Source
